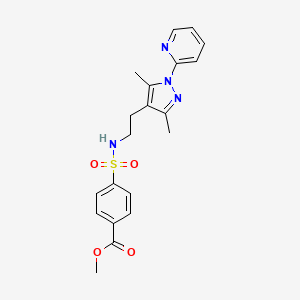
2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-nitrobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 5-nitrobenzamide.
Coupling Reaction: The final step involves the coupling of the chlorinated benzamide with the pyrimidine derivative under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyrimidine ring can interact with nucleic acids or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylacetamide
- 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
Uniqueness
2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a pyrimidine ring, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dioxo-1H-pyrimidin-6-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O5/c12-7-2-1-5(16(20)21)3-6(7)10(18)13-8-4-9(17)15-11(19)14-8/h1-4H,(H3,13,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCFOSXJGHPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)

![1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B3018289.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B3018290.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)

![3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B3018301.png)

![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)

![2-(adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3018307.png)
